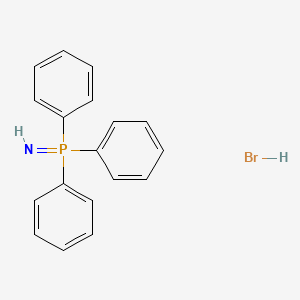

Triphenylphosphine imide hydrobromide

Description

Evolution of Phosphine (B1218219) Imide Chemistry within Organophosphorus Compounds

The journey of organophosphorus chemistry began in the early 19th century, with systematic studies commencing around 1820. researchgate.net A pivotal moment in the history of phosphine imide chemistry arrived in 1919 when Nobel laureate Hermann Staudinger discovered that organic azides react with phosphines to produce iminophosphoranes, a process now known as the Staudinger reaction. wikipedia.orgwikipedia.orgchemistryviews.orgjk-sci.com This reaction involves the nucleophilic attack of a phosphine on the terminal nitrogen of an azide (B81097), which then forms a phosphazide (B1677712) intermediate that expels nitrogen gas to yield the iminophosphorane. wikipedia.orgjk-sci.com

Initially, these compounds were explored for their conversion to primary amines through hydrolysis in what is termed the Staudinger reduction. wikipedia.org For decades, this remained their primary application. However, about 30 years after Staudinger's initial discovery, it was demonstrated that these N-P ylides could react with carbonyl compounds to produce imines, in a transformation now called the aza-Wittig reaction. chem-station.com This discovery significantly broadened the synthetic utility of phosphine imides, establishing them as versatile reagents in organic synthesis. chem-station.comresearchgate.net

Further advancements in the synthesis of iminophosphoranes include the Kirsanov reaction, which provides an alternative route involving the reaction of phosphine dibromides with primary amines. mdpi.com More recently, electrochemical methods have been developed to access iminophosphoranes from phosphines, offering a safer alternative to the potentially hazardous use of azides required in the Staudinger reaction. rsc.org

Contextualizing Triphenylphosphine (B44618) Imide Hydrobromide within Phosphoraneiminato Species

Triphenylphosphine imide hydrobromide belongs to the class of compounds known as iminophosphoranes or phosphine imides, which are characterized by the R₃P=NR' functional group. wikipedia.org These species are nitrogen analogs of phosphorus ylides and are considered resonance hybrids with a highly polarized P=N bond. mdpi.comresearchgate.net The phosphorus atom in these compounds is in the +5 oxidation state.

This compound is the salt form, specifically the hydrobromide salt of the parent triphenylphosphine imide. It is formed by the protonation of the nitrogen atom of the iminophosphorane by hydrobromic acid (HBr). wikipedia.org This salt is a stable, crystalline solid, which makes it a convenient reagent. sci-hub.st The synthesis can be achieved by reacting triphenylphosphine with HBr. nbinno.comchemicalbook.com

The structure and properties of iminophosphoranes can be finely tuned by altering the substituents on both the phosphorus and nitrogen atoms. ox.ac.uk This variability allows for the creation of a wide range of phosphoraneiminato species with different steric and electronic properties, including chiral versions for enantioselective catalysis. researchgate.netacs.org

Below is a data table highlighting key properties of the related compound, Triphenylphosphine hydrobromide, which provides context for the physical characteristics of such phosphonium (B103445) salts.

| Property | Value |

| Chemical Formula | C₁₈H₁₆BrP |

| Molecular Weight | 343.21 g/mol |

| Appearance | White powder |

| Solubility | Soluble in CH₂Cl₂, CHCl₃; slightly soluble in THF, benzene; insoluble in ether |

| This table presents data for Triphenylphosphine Hydrobromide, a closely related precursor. sci-hub.stchemicalbook.com |

Significance of Iminophosphorane Functionality in Modern Synthetic and Catalytic Research

The iminophosphorane functionality is of considerable importance in modern chemistry due to its versatility in synthesis and catalysis. researchgate.net

In Synthetic Chemistry: The most prominent application of iminophosphoranes is the aza-Wittig reaction. wikipedia.org This reaction is analogous to the Wittig reaction and is widely used to form imines from aldehydes and ketones. wikipedia.orgchem-station.com It also facilitates the synthesis of other important functional groups; for instance, reaction with carbon dioxide yields isocyanates, and reaction with isocyanates produces carbodiimides. wikipedia.org A significant advantage of this methodology is its application in intramolecular reactions to construct a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. wikipedia.orgresearchgate.net The Staudinger ligation, a modification of the Staudinger reaction, has become a crucial tool in chemical biology for the chemoselective formation of amide bonds. wikipedia.orgchem-station.com

In Catalysis: Iminophosphoranes are powerful ligands in transition metal catalysis and have also emerged as potent organocatalysts. rsc.orgresearchgate.net

Ligands for Metals: As strong donor ligands, they can coordinate to various metal centers, including nickel, ruthenium, and palladium. researchgate.net These metal complexes have shown utility in a range of catalytic reactions such as cross-coupling (e.g., Suzuki-Miyaura), hydrogenations, and olefin polymerization. rsc.orgwikipedia.org The electronic and steric properties of the iminophosphorane ligand can be easily modified, allowing for fine-tuning of the catalyst's activity and selectivity. ox.ac.uk

Organocatalysis: The strong Brønsted basicity of iminophosphoranes makes them excellent organocatalysts. acs.orgnih.gov Chiral bifunctional iminophosphoranes (BIMPs) have been developed that efficiently catalyze enantioselective reactions, such as nitro-Mannich reactions and Michael additions. ox.ac.ukacs.org These catalysts can activate otherwise unreactive substrates and provide access to valuable chiral building blocks for complex molecule synthesis. ox.ac.uknih.gov Their high basicity has led to their classification as "organosuperbases". acs.org

The development of new iminophosphoranes continues to expand the toolkit of synthetic chemists, enabling novel transformations and the efficient construction of complex molecular architectures. rsc.orgacs.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H17BrNP |

|---|---|

Molecular Weight |

358.2 g/mol |

IUPAC Name |

imino(triphenyl)-λ5-phosphane;hydrobromide |

InChI |

InChI=1S/C18H16NP.BrH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H |

InChI Key |

GVTJMFRGMWXNOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Triphenylphosphine Imide Hydrobromide and Analogues

Preparation of Triphenylphosphine (B44618) Imides (Iminophosphoranes)

Iminophosphoranes, also known as phosphine (B1218219) imides, are versatile reagents in organic synthesis. nih.gov Their preparation is a critical first step in accessing compounds like triphenylphosphine imide hydrobromide. Several key synthetic strategies have been developed for this purpose.

Advanced Staudinger Reaction Protocols and Variants

The Staudinger reaction, discovered by Hermann Staudinger, is a cornerstone for the synthesis of iminophosphoranes. wikipedia.orgthermofisher.com The classic reaction involves the treatment of an organic azide (B81097) with a tertiary phosphine, such as triphenylphosphine. wikipedia.orgcommonorganicchemistry.com The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen to yield the iminophosphorane. organic-chemistry.orgnrochemistry.com

The reaction is known for being fast and high-yielding, often with minimal side products. thermofisher.comcommonorganicchemistry.com The resulting iminophosphoranes can be stable, versatile intermediates. thermofisher.com A significant application of this reaction is the Staudinger reduction, where the iminophosphorane is hydrolyzed with water to produce a primary amine and a phosphine oxide. wikipedia.org

Reaction Mechanism: The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide. This intermediate then undergoes a four-membered ring transition state to eliminate nitrogen gas (N₂) and form the iminophosphorane. organic-chemistry.orgnrochemistry.com

Recent advancements and variations of the Staudinger reaction have expanded its utility. For instance, the Staudinger ligation is a modification that has become a vital tool in chemical biology for bioconjugation. wikipedia.orgnih.gov In this variant, the phosphine is designed with an electrophilic trap that intercepts the iminophosphorane intermediate to form a stable amide bond. nih.gov

Furthermore, researchers have developed polymer-supported triphenylphosphine reagents to simplify the purification process. These solid-phase reagents allow for the easy removal of the phosphine oxide byproduct by filtration, which is particularly advantageous when dealing with sensitive imine products. researchgate.netcmu.edursc.org

An "anomalous" Staudinger reaction has also been described, utilizing frustrated Lewis pair (FLP) frameworks. In this variant, the elimination of dinitrogen is avoided, leading to the formation of 5-membered heterocycles which can then yield internally stabilized phosphinimines upon thermolysis or photolysis. rsc.org

Table 1: Comparison of Staudinger Reaction Variants

| Variant | Key Feature | Application |

| Classic Staudinger Reaction | Reaction of an organic azide with a tertiary phosphine. wikipedia.orgcommonorganicchemistry.com | General synthesis of iminophosphoranes. thermofisher.com |

| Staudinger Ligation | Intramolecular trapping of the iminophosphorane. nih.gov | Bioconjugation and peptide synthesis. wikipedia.org |

| Polymer-Supported Synthesis | Use of a solid-phase phosphine reagent. researchgate.netcmu.edu | Simplified product purification. rsc.org |

| Anomalous Staudinger Reaction | Utilizes frustrated Lewis pairs to avoid N₂ elimination. rsc.org | Synthesis of internally stabilized phosphinimines. rsc.org |

Kirsanov Reaction Pathways for Phosphine Imide Formation

The general Kirsanov reaction involves the treatment of a tertiary phosphine with a halogen (like bromine) to form a halophosphonium halide salt. This intermediate is then treated in situ with an amine to produce the iminophosphorane. wikipedia.org

A typical reaction sequence is as follows:

Ph₃P + Br₂ → Ph₃PBr⁺Br⁻

Ph₃PBr⁺Br⁻ + 3 RNH₂ → Ph₃P=NR + 2 RNH₃⁺Br⁻ wikipedia.org

This method has been applied to the synthesis of various phosphazen-1′-ylcyclotriphosphazatrienes by reacting aminocyclotriphosphazatrienes with dihalogenotriphenylphosphoranes. rsc.org The Kirsanov condensation has also been shown to be a viable, one-pot approach for the synthesis of nonsymmetric iminophosphonamines, although it has some limitations based on the steric bulk of the amine and the acidity of the aminohalophosphonium intermediate. researchgate.net

Electrochemical Approaches to Iminophosphorane Synthesis

Electrochemical methods represent a more sustainable and efficient approach to synthesizing iminophosphoranes. nih.govsemanticscholar.org These techniques often feature mild reaction conditions, high atom economy, and the use of inexpensive and readily available materials. nih.govsemanticscholar.orgacs.org

One such method involves the iodide-mediated electrochemical synthesis of N-sulfonyl iminophosphoranes from phosphines and sulfonamides. This approach utilizes a simple galvanostatic setup with inexpensive electrode materials and low amounts of supporting electrolytes, achieving yields up to 90%. nih.govsemanticscholar.org The process has been demonstrated to be scalable and allows for the recycling of the electrolyte. nih.govsemanticscholar.org

Another electrochemical strategy involves the oxidation of P(III) phosphines using bis(trimethylsilyl)carbodiimide (B93060) as an aminating reagent. This method is applicable to a wide range of phosphines, including mono-, di-, and tridentate, as well as chiral phosphines. rsc.org

Electrochemical P–N coupling reactions provide a direct way to form the P-N bond. For example, N-aryl iminophosphoranes can be synthesized from nitroarenes, and N-cyano iminophosphoranes from bis(trimethylsilyl)carbodiimide. acs.org

Table 2: Overview of Electrochemical Synthesis of Iminophosphoranes

| Method | Reactants | Key Features |

| Iodide-Mediated Synthesis | Phosphines and sulfonamides. nih.govsemanticscholar.org | Sustainable, high yields, scalable. nih.govsemanticscholar.org |

| Oxidative Amination | P(III) phosphines and bis(trimethylsilyl)carbodiimide. rsc.org | Broad substrate scope, including chiral phosphines. rsc.org |

| P–N Coupling | Phosphines and nitroarenes or bis(trimethylsilyl)carbodiimide. acs.org | Direct formation of P-N bond. acs.org |

Alternative Synthetic Routes to Phosphine Imide Scaffolds

Beyond the Staudinger and Kirsanov reactions, other methods have been developed to access phosphine imide scaffolds, often with the goal of avoiding hazardous reagents like organic azides.

An iron-catalyzed method offers an azide-free synthesis of N-alkyliminophosphoranes from phosphines and hydroxylamine-derived triflic acid salts. This approach provides a safer alternative to traditional methods that rely on potentially explosive organic azides. organic-chemistry.orgworktribe.comnih.gov The resulting iminophosphorane triflic acid salts are also more stable towards hydrolysis. organic-chemistry.org

Other notable methods include Appel-type and Mitsunobu-type reactions, which generate an electrophilic phosphine intermediate in situ that is then trapped by a nitrogen precursor. semanticscholar.orgacs.org Deoxyamination of alcohols using N-haloimides and triphenylphosphine also provides a pathway to imide derivatives through phosphonium (B103445) intermediates. nih.gov

Formation of Hydrobromide Salts of Phosphine Imides

Once the triphenylphosphine imide is synthesized, the final step to obtain this compound is the formation of the hydrobromide salt.

Direct Protonation Strategies of Iminophosphoranes with Hydrogen Bromide

The most straightforward method for forming the hydrobromide salt is the direct protonation of the iminophosphorane with hydrogen bromide (HBr). Triphenylphosphine hydrobromide itself is a convenient, crystalline source of anhydrous HBr. sci-hub.st

Preparative methods include the addition of anhydrous hydrogen bromide to an ethereal solution of triphenylphosphine or the addition of triphenylphosphine to 48% aqueous HBr, followed by extraction and drying. sci-hub.stchemicalbook.com The reaction of triphenylphosphine with hydrobromic acid is exothermic and proceeds via the protonation of the phosphine by HBr to form the phosphonium bromide salt. nbinno.com

For instance, a solution of 48% aqueous hydrobromic acid can be added dropwise to a stirring mixture of triphenylphosphine in dioxane at room temperature, followed by heating. After the reaction, the solvent is evaporated, and the resulting solid is washed and dried to yield triphenylphosphine hydrobromide. chemicalbook.com

In Situ Generation of this compound within Reaction Systems

The in situ generation of reactive intermediates is a powerful strategy in synthetic chemistry, offering advantages such as avoiding the isolation of unstable or hazardous compounds and enabling milder reaction conditions. In the context of this compound and related species, in situ generation typically involves the reaction of a stable phosphine, such as triphenylphosphine, with a suitable nitrogen and halogen source within the reaction vessel. This approach circumvents the need to handle the pre-formed, often moisture-sensitive, phosphine imide salt.

One prominent methodology involves the reaction of triphenylphosphine with N-haloimides, such as N-chlorophthalimide, to generate reactive phosphonium species directly in the reaction mixture. nih.gov This technique has been successfully applied to the amidation of carboxylic acids. Mechanistic studies using ³¹P NMR and high-resolution mass spectrometry (HR-MS) have been crucial in identifying the intermediates formed during these reactions. For instance, the reaction between triphenylphosphine and N-chlorophthalimide in CDCl₃ generates both a chloro-phosphonium salt (observed at 64 ppm in ³¹P NMR) and an imido-phosphonium salt (observed at 32 ppm). nih.gov These in situ generated species act as potent activating agents for carboxylic acids, facilitating their conversion to amides under mild conditions. nih.gov

Another approach to the in situ formation of related iminophosphoranes involves the imidation of phosphines using N-triflylimino-λ³-iodanes, which are themselves generated in situ. researchgate.net This method allows for the facile transfer of a sulfonylimino group to triphenylphosphine, yielding the corresponding iminophosphorane in high yield. researchgate.net The development of such catalytic systems highlights the versatility of generating these reactive nitrogen-phosphorus compounds directly within the reaction environment to promote various chemical transformations.

The table below summarizes representative conditions for the in situ generation of related phosphonium species.

| Precursors | Reagents | Solvent | Temperature (°C) | Generated Species | Ref |

| Triphenylphosphine, Benzoic Acid, Amine | N-Chlorophthalimide | Anhydrous Solvent | 24 | Imido-phosphonium salt | nih.gov |

| Triphenylphosphine | N-Triflylimino-λ³-iodane | Methylene Chloride | N/A | Iminotriphenylphosphorane | researchgate.net |

Synthetic Strategies for Functionalized and Chiral Triphenylphosphine Imide Derivatives

The functionalization of the triphenylphosphine imide scaffold allows for the fine-tuning of its chemical and physical properties, leading to the development of specialized ligands and catalysts. Strategies focus on modifying the N-substituent or the phosphine backbone itself, including the introduction of chirality or specific electronic features.

Design and Synthesis of N-Substituted Iminophosphorane Derivatives

The Staudinger reaction, the reaction of a phosphine with an organic azide, is a cornerstone for the synthesis of N-substituted iminophosphoranes. researchgate.nettandfonline.com This method is highly versatile, allowing for the introduction of a wide array of substituents on the nitrogen atom. For example, new series of P-substituted iminophosphoranes, such as N-(1,3-benzothiazol-2-ylmethyl)-N-(alkyl substituted-λ⁵-phosphanylidene)amine and N-(alkyl substituted-λ⁵-phosphanylidene)-(3,5-difluorophenyl)methanamine, have been synthesized from the corresponding azides and various trivalent phosphines. researchgate.net The synthesis of these compounds can be monitored by ³¹P-NMR spectroscopy to observe the formation of intermediate phosphazides. tandfonline.com

Beyond the classic Staudinger reaction, newer methods have been developed to broaden the scope and improve the safety and efficiency of iminophosphorane synthesis. rsc.org Iron-catalyzed imidization of phosphines with N-acyloxyamides provides a route to N-acyliminophosphoranes with high functional group tolerance. organic-chemistry.org Electrochemical methods offer a safe and sustainable alternative, avoiding hazardous reagents like azides or PCl₅. rsc.org An operationally simple electrochemical synthesis can convert commercially available P(III) phosphines into P(V) iminophosphorane ligands. rsc.org These N-substituted derivatives have found applications as ligands in catalysis and as organic neutral super-electron donors. rsc.org

The following table presents examples of synthetic routes to N-substituted iminophosphoranes.

| Method | Phosphine Precursor | Nitrogen Source | Catalyst/Conditions | Product Type | Ref |

| Staudinger Reaction | Trivalent alkyl/aryl phosphines | Organic Azides | N/A | N-Alkyl/Aryl Iminophosphoranes | researchgate.net |

| Iron-Catalyzed Imidation | Various Phosphines | N-Acyloxyamides | FeCl₂ | N-Acyliminophosphoranes | organic-chemistry.org |

| Electrochemical Synthesis | Commercial P(III) Ligands | Cyanoguanidine | Paired-electrolysis | N-Cyanoguanidinyl Iminophosphoranes | rsc.org |

| N-Hydroxy Iminophosphorane Synthesis | Trioctylphosphine oxide | N-Hydroxylamine hydrochloride | Lewis Acid (AlCl₃) | N-Hydroxy-N-trioctyl iminophosphorane | mdpi.com |

Preparation of Chiral β-Aminophosphine Imide Derivatives

Chiral β-aminophosphine derivatives are valuable as ligands and organocatalysts in asymmetric synthesis. rsc.orgrsc.org The synthesis of their corresponding imides begins with the preparation of the chiral β-aminophosphine scaffold. A prevalent strategy involves using readily available chiral starting materials, such as amino acids or amino alcohols. rsc.org

One established protocol is the nucleophilic substitution of tosylates or mesylates derived from chiral amino alcohols with a phosphide (B1233454) source. rsc.org An alternative and efficient route involves the nucleophilic ring-opening of N-protected cyclic sulfamidates with metal phosphides. acs.org This method is clean, scalable, and provides access to protic aminophosphines with multiple chiral centers in high yields. acs.org

More recently, organocatalytic asymmetric hydrophosphinylation has emerged as a powerful tool. The reaction of secondary phosphine sulfides with nitroalkenes, for instance, produces chiral β-nitrophosphine sulfides with excellent yields and enantioselectivities (up to 99% ee). nih.gov These intermediates can then be readily converted into the desired α-substituted β-aminophosphines. nih.gov Once the chiral β-aminophosphine is obtained, it can be converted to the corresponding phosphine imide derivative through standard methods like the Staudinger reaction.

Key synthetic approaches to chiral β-aminophosphine precursors are outlined below.

| Starting Material | Key Reagents | Method | Intermediate Product | Ref |

| Chiral Amino Alcohols | TsCl or MsCl, Metal Phosphides | Nucleophilic Substitution | Chiral β-Aminophosphine | rsc.org |

| N-Protected Cyclic Sulfamidates | Metal Phosphides | Nucleophilic Ring-Opening | Protic Aminophosphine | acs.org |

| Secondary Phosphine Sulfides, Nitroalkenes | Organocatalyst | Asymmetric Hydrophosphinylation | Chiral β-Nitrophosphine Sulfide | nih.gov |

Fluorinated and Electronically Modified Phosphine Imide Ligand Precursors

The electronic properties of phosphine imides can be significantly altered by introducing substituents that modify the electron density at the phosphorus or nitrogen atoms. Fluorination and the incorporation of specific aryl groups are common strategies to create electronically modified phosphine precursors for imide synthesis.

The synthesis of fluoroalkyl phosphines can be achieved by reacting perfluoroalkyl iodides with silylphosphines like Ph₂PSiMe₃ or (p-tolyl)₂PSiMe₃. manchester.ac.uk This route yields a variety of phosphines with differing fluorine content, which can be characterized by multinuclear NMR spectroscopy. Oxidation studies of these fluorinated phosphines, for example with selenium to form phosphine selenides, allow for the determination of their electronic properties. Based on ¹J(P-Se) coupling constants, these fluoroalkyl phosphines are generally found to be more electron-poor than their hydrocarbon-based counterparts. manchester.ac.uk

The electronic and steric properties of phosphine ligands can also be fine-tuned by modifying their aryl substituents. For example, indolylphosphine ligands have been developed where modifications to the phosphorus atom, an aryl segment, or the indole (B1671886) moiety lead to ligands with enhanced electron-richness. orgsyn.org A well-designed ligand scaffold allows for a high degree of steric and electronic tuning, which is crucial for optimizing performance in catalytic applications such as cross-coupling reactions. orgsyn.org These electronically tailored phosphines serve as direct precursors for a diverse library of phosphine imide ligands.

| Modification Strategy | Synthetic Method | Precursors | Resulting Phosphine Characteristics | Ref |

| Fluorination | Reaction with Perfluoroalkyl Iodides | Ph₂PSiMe₃, i-C₃F₇I | Electron-poor fluoroalkyl phosphines | manchester.ac.uk |

| Electronic Tuning | Fischer Indolization, Phosphination | Arylhydrazine, Acetophenone, Chlorodialkylphosphine | Electron-rich indolylphosphines with tunable steric/electronic properties | orgsyn.org |

| Phosphonate Addition | Reflux with Aminomethyl Phosphonic Acid | Dianhydrides (e.g., pyromellitic dianhydride) | Phosphonate-based diimide ligands for metal-organic frameworks | stmarytx.edu |

Mechanistic Investigations of Reactions Involving Triphenylphosphine Imide Hydrobromide Systems

Mechanistic Insights into Phosphine (B1218219) Imide-Catalyzed Annulation Reactions

Computational and Experimental Elucidation of Cycloaddition Pathways (e.g., [3+2], [3+3])

The annulation reactions catalyzed by phosphine imides, particularly those involving triphenylphosphine (B44618) derivatives, have been a subject of extensive research, with computational and experimental studies providing deep insights into the underlying cycloaddition pathways. researchgate.netacs.org These investigations have been crucial in understanding the competition between different reaction pathways, such as [3+2] and [3+3] cycloadditions, in the reaction of azomethine imines and allenoates. researchgate.netacs.org

Experimental studies have complemented these computational findings by demonstrating the diverse outcomes of these reactions, which are dependent on the structure of the allenoate. nih.gov Different annulation pathways, including [3+2], [3+3], [4+3], and even [3+2+3], have been observed, leading to a variety of dinitrogen-fused heterocycles. nih.gov The choice between these pathways is delicately influenced by the electronic and steric properties of the substrates. nih.gov

Table 1: Computational Data for Competing Annulation Pathways

| Annulation Pathway | Reactants | Catalyst | Key Intermediate(s) | Activation Energy (kcal/mol) | Product Type | Ref |

| [3+2] | Azomethine imine, Allenoate | Triphenylphosphine | Phosphonium (B103445) enolate, Zwitterionic intermediate | Lower | Tetrahydropyrazolo-pyrazolone | researchgate.net |

| [3+3] | Azomethine imine, Allenoate | Triphenylphosphine | Phosphonium dienolate, Zwitterionic intermediate | Higher | Tetrahydropyrazolo-pyridazinone | researchgate.net |

| [4+3] | C,N-Cyclic azomethine imine, Allenoate | Chiral phosphine | Zwitterionic intermediate | - | Quinazoline-based tricyclic heterocycle | acs.org |

| [3+2+3] | Azomethine imine, 2 molecules of allenoate | Triphenylphosphine | Zwitterionic intermediate acting as a 1,5-dipole | - | Tetrahydropyrazolo-diazocinone | nih.gov |

Note: Activation energies are relative and qualitative based on the provided sources. Specific values would require access to the full computational studies.

Regioselectivity and Stereoselectivity in Phosphine-Catalyzed Annulations of Azomethine Imines and Allenoates

The regioselectivity and stereoselectivity of phosphine-catalyzed annulations are critical aspects that determine the structure of the final heterocyclic products. In the reaction between azomethine imines and allenoates, the regiochemical outcome is not solely determined by the initial nucleophilic addition of the phosphine to the allenoate, a previously held belief for similar transformations. acs.org Instead, the cyclization step plays a crucial role in dictating the final regioselectivity. researchgate.netacs.org

Computational studies have shown that the energetically favored reaction pathway often involves an intramolecular Michael addition, which leads to the experimentally observed [3+2] cycloadduct. researchgate.net The regioselectivity can be quantitatively rationalized using computational models like the activation strain model combined with energy decomposition analysis. researchgate.net These models help in understanding the electronic and steric factors that govern the preferred reaction pathway.

Furthermore, the use of chiral phosphine catalysts has enabled the development of enantioselective annulation reactions. acs.org For instance, the first catalytic enantioselective [4+3] annulation of allenoates with C,N-cyclic azomethine imines was achieved using a commercially available chiral phosphine. acs.org This reaction proceeds with high yields and excellent diastereo- and enantioselectivities, demonstrating the power of chiral phosphines in controlling the stereochemical outcome of these complex transformations. acs.org

Role of Intermediates in Phosphine Imide-Catalyzed Transformations (e.g., Phosphonium Dienolates, Zwitterionic Intermediates)

The mechanistic pathways of phosphine imide-catalyzed transformations are characterized by the formation of several key reactive intermediates. The initial step in most phosphine-catalyzed reactions involving activated carbon-carbon multiple bonds is the nucleophilic addition of the phosphine to the electrophilic substrate, which generates a reactive zwitterionic intermediate. nih.gov

In the context of annulations with allenoates, the phosphine adds to the central carbon of the allene, leading to the formation of a phosphonium ylide. This zwitterionic species can then react with the azomethine imine. acs.org The nature of this intermediate is crucial for the subsequent steps of the reaction.

Investigation of Proton Transfer Mechanisms in Phosphine Imide Systems

Proton transfer is a fundamental process in many chemical reactions, and in phosphine imide systems, it can play a crucial role in the reaction mechanism. While direct studies on proton transfer specifically within triphenylphosphine imide hydrobromide are not extensively detailed in the provided search results, the principles of proton transfer in related systems can provide valuable insights.

In a general sense, a proton transfer mechanism involves the movement of a proton (H+) from an acid to a base. youtube.comyoutube.com This can occur through a concerted or a stepwise process, often facilitated by the surrounding solvent molecules or other species in the reaction mixture. nih.gov In the context of phosphine imide systems, the imide nitrogen can act as a proton acceptor (a base), while the hydrobromide counterion provides a source of protons.

Computational studies on similar systems, such as phosphoric acid-doped imidazole, have shown that the dynamics of the hydrogen-bond network and the local dielectric environment are critical for efficient proton dissociation and transfer. rsc.org These studies suggest that fluctuations in the hydrogen-bond chain lengths and reorganization of the solvent structure are essential for driving the proton away from its initial donor. rsc.org Similar principles would likely apply to proton transfer events involving this compound in solution. The protonation state of the imine nitrogen can significantly influence its nucleophilicity and reactivity in subsequent reaction steps.

Mechanistic Pathways of Iminophosphorane Hydrolysis and Decomposition

Iminophosphoranes, the neutral form of phosphine imides, can undergo hydrolysis to produce an amine and a phosphine oxide. wikipedia.org This reaction is a key step in the Staudinger reduction, a mild method for converting azides to amines. wikipedia.org The mechanism of this hydrolysis is a two-step process.

The first step is the formation of the iminophosphorane itself, which occurs through the reaction of a phosphine with an organic azide (B81097), leading to the expulsion of dinitrogen. wikipedia.org The second step is the hydrolysis of the iminophosphorane. wikipedia.org This involves the attack of a water molecule on the phosphorus atom of the P=N bond. The stability of the iminophosphorane towards hydrolysis can be influenced by the electronic properties of the substituents on both the phosphorus and the nitrogen atoms. nih.gov Electron-withdrawing groups on the azide from which the iminophosphorane is formed can lead to more stable iminophosphoranes with lower rates of hydrolysis. nih.gov

The hydrolysis can be facilitated by neighboring group participation. nih.gov For example, an ortho-carboxamide group on a triphenylphosphine can activate the iminophosphorane for hydrolysis by intramolecularly attacking the phosphorus center, promoting rapid amine release. nih.gov In the absence of such a group, the iminophosphorane intermediate may be stable enough to be isolated. nih.gov

Table 2: Factors Influencing Iminophosphorane Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanistic Rationale | Ref |

| Electron-withdrawing groups on N-aryl | Decreased | Stabilization of the P=N bond, reducing the electrophilicity of the phosphorus atom. | nih.gov |

| Electron-donating groups on P-aryl | Increased | Increased nucleophilicity of the phosphine, but can also lead to increased susceptibility to oxidation. | nih.gov |

| Neighboring group participation | Increased | Intramolecular catalysis, where a nearby functional group assists in the attack of water or in the breakdown of the intermediate. | nih.gov |

| Steric hindrance around P=N bond | Decreased | Hinders the approach of the water molecule to the phosphorus center. | nih.gov |

Reactivity of Triphenylphosphine Hydrobromide as a Brominating Agent and its Interactions in Complex Media

Triphenylphosphine hydrobromide is a versatile reagent in organic synthesis. nbinno.com It is a stable, crystalline solid that serves as a convenient source of anhydrous hydrogen bromide. sci-hub.st While not a direct brominating agent in the sense of providing an electrophilic bromine source, its ability to generate HBr in situ allows it to participate in reactions that result in bromination.

The P-Br bond in triphenylphosphine dibromide (formed from triphenylphosphine and bromine) is polarized, and triphenylphosphine hydrobromide can be considered a salt, [HP(C6H5)3]+Br-. nbinno.comwikipedia.org In reactions, it can act as a proton source and a bromide nucleophile. For instance, in the conversion of alcohols to alkyl bromides, triphenylphosphine hydrobromide can protonate the alcohol, making the hydroxyl group a better leaving group, which is then displaced by the bromide ion.

In complex media, triphenylphosphine hydrobromide can participate in various catalytic cycles. It is used as a catalyst for the formation of tetrahydropyranyl (THP) ethers from tertiary alcohols, a reaction that is often challenging with other acid catalysts that can cause elimination or polymerization. sci-hub.st Its utility in glycosidation reactions of glycals without allylic rearrangement highlights its mild and selective nature as an acid catalyst. sci-hub.st Furthermore, triphenylphosphine, the parent compound, is a key ligand in numerous cross-coupling reactions, and its hydrobromide salt can be a precursor or play a role in the catalytic system. nbinno.com

Advanced Structural and Electronic Characterization of Triphenylphosphine Imide Hydrobromide Complexes and Derivatives

Crystallographic Studies of Iminophosphorane Ligands and Their Metal Complexes

Crystallographic studies of iminophosphorane ligands and their metal complexes provide crucial insights into their molecular geometry and bonding characteristics. X-ray diffraction analysis of triphenylphosphine (B44618) phenylimide (Ph3P=NPh), a representative iminophosphorane, reveals a bent P–N–C angle of 130.4° and a P–N bond distance of 160 pm. wikipedia.org This bent geometry is a common feature among iminophosphorane structures.

When iminophosphorane ligands coordinate to a metal center, the nitrogen atom's lone pair of electrons forms a bond with the metal. nih.gov The coordination of the iminophosphorane ligand to a metal can be confirmed through single-crystal X-ray diffraction, which can elucidate the binding motif. researchgate.net For instance, crystallographic studies of a Ni-coordination complex with an iminophosphorane ligand have provided structural insights into these types of complexes. rsc.orgrsc.org The coordination can lead to the formation of various geometries, including metallacycles. For example, the reaction of an aminoiminophosphorane with a palladium precursor can afford complexes where weak C−H···Pd interactions influence the geometry of the PdNPN metallacycles. acs.org

The structural parameters of these complexes, such as bond lengths and angles, are influenced by the nature of the metal, the substituents on the phosphorus and nitrogen atoms, and the other ligands present in the coordination sphere.

Analysis of Bond Distances and Angles in Protonated Phosphine (B1218219) Imides

The protonation of phosphine imides to form phosphonium (B103445) salts, such as triphenylphosphine imide hydrobromide, results in significant changes to the bond distances and angles around the phosphorus and nitrogen atoms. In the neutral iminophosphorane, the P=N bond is best described as a resonance hybrid between a double bond (R3P=NR') and a single bond with charge separation (R3P+–N-R'). researchgate.net Experimental bond parameters for iminophosphoranes typically show P=N bond lengths in the range of 1.54 Å to 1.64 Å and P-N-C bond angles between 119° and 143°. researchgate.net

Upon protonation at the nitrogen atom, the P-N bond lengthens, consistent with a greater single-bond character. The geometry around the nitrogen atom also changes. In the protonated parent system (H3C)3P+–NH2, computational studies suggest that a pyramidal geometry at the nitrogen is slightly favored over a planar one. datapdf.com

The table below presents a comparison of typical bond parameters in neutral and protonated iminophosphoranes.

| Parameter | Neutral Iminophosphorane (R3P=NR') | Protonated Iminophosphorane ([R3P-NHR']+) |

| P-N Bond Length | 1.54 - 1.64 Å researchgate.net | Generally longer than in the neutral form |

| P-N-C Bond Angle | 119° - 143° researchgate.net | Approaches tetrahedral or pyramidal geometry |

Note: Specific values for this compound require dedicated crystallographic analysis.

Electronic Structure and Donor/Acceptor Properties of Iminophosphorane Ligands

Iminophosphorane ligands are recognized for their strong σ-donating properties, which stem from the lone pair of electrons on the sp2-hybridized nitrogen atom. nih.govresearchgate.net This makes them effective ligands for stabilizing transition metal complexes, including those with metals in high oxidation states. researchgate.net The electronic nature of iminophosphoranes is often described by two main resonance structures: the ylene form (R3P=NR') and the ylidic form (R3P+–N−R'). researchgate.net While experimental bond parameters often support the ylene depiction, theoretical calculations suggest a significant contribution from the ylidic form. researchgate.net

The donor/acceptor properties of iminophosphorane ligands can be compared to other common phosphorus-based ligands. Density Functional Theory (DFT) calculations on N-cyano-iminophosphoranes have shown that they possess both a higher Highest Occupied Molecular Orbital (HOMO) and a lower Lowest Unoccupied Molecular Orbital (LUMO) compared to their analogous phosphine oxides. researchgate.net This electronic structure makes them suitable for both σ-donation and π-back-bonding. researchgate.net The HOMO is typically localized on the N–CN fragment, while the LUMO distribution can vary, impacting potential back-bonding with a transition metal. researchgate.net

The electron-donating ability of a ligand can be quantified by the Tolman Electronic Parameter (TEP), which is the IR frequency of the A1 stretching mode of CO in a Ni(CO)3L complex. researchgate.net A lower TEP value indicates a stronger electron-donating ligand. DFT calculations can be used to predict TEP values and rank the donor strength of a series of ligands. researchgate.net Generally, iminophosphoranes are considered strong σ-donors with minimal π-acceptor characteristics. nih.gov

Impact of Substituent Effects on the Coordination Chemistry of Phosphine Imide Ligands

The electronic and steric properties of phosphine imide ligands can be systematically tuned by varying the substituents on both the phosphorus and nitrogen atoms. cardiff.ac.uk These modifications have a profound impact on the coordination chemistry and the properties of the resulting metal complexes.

Electronic Effects: Electron-withdrawing substituents on the phosphorus atom decrease the σ-basicity of the phosphine, thereby reducing its donor ability. cardiff.ac.uk Conversely, electron-donating groups enhance the ligand's donor strength. The electronic nature of the substituents influences the electron density on the metal center, which in turn affects the degree of π-back-bonding from the metal to other ligands. cardiff.ac.uk For iminophosphorane ligands, substituents on the nitrogen atom also play a crucial role in modulating the electronic properties.

Steric Effects: The bulkiness of the substituents on the phosphine imide ligand significantly influences the coordination environment around the metal center. youtube.comyoutube.com Bulky substituents can lead to increased crowding, which may affect the metal-ligand bond strength and the coordination number of the metal. youtube.com The steric bulk of a ligand is often quantified by its cone angle, which is a measure of the solid angle occupied by the ligand. youtube.comuleth.ca Larger cone angles indicate greater steric hindrance. youtube.com In chelating phosphine imide ligands, the substituents can also influence the "bite angle" (P-M-P angle), which is a critical factor for the stability of the resulting metal complex. youtube.com

The interplay of these electronic and steric effects allows for the fine-tuning of the reactivity and catalytic activity of metal complexes bearing phosphine imide ligands.

Confinement Effects on Phosphine Reactivity within Microenvironments

Confining phosphines and their derivatives, such as triphenylphosphine imide, within well-defined micro- or nano-environments can significantly alter their reactivity and the behavior of their metal complexes. rsc.orgresearchgate.net These microenvironments, which can be provided by structures like metal-organic frameworks (MOFs) or metal-organic cages (MOCs), impose steric constraints and can lead to modified reactivity. rsc.orgresearchgate.net

The confinement of reactive species can influence chemical reactions in several ways, including:

Steric Control: The confined space can dictate the orientation of reactants and stabilize specific transition states. rsc.org

Increased Effective Concentration: Encapsulating guest molecules can lead to rate acceleration by increasing their local concentration compared to the bulk solution. rsc.org

Modified Electronic Properties: The interaction of the phosphine with the surrounding framework can alter its electronic properties, thereby influencing its coordination behavior and catalytic activity.

While the direct study of this compound within such confined systems is a specialized area, the general principles of phosphine confinement provide a framework for understanding how its reactivity could be modulated. The phosphorus lone pair offers a site for functionalization, which can be influenced by the microenvironment. rsc.org The development of phosphine confinement is an evolving field with parallels to constrained macrocyclic systems and mechanically interlocked molecules. rsc.orgresearchgate.net

Computational Chemistry Approaches to Triphenylphosphine Imide Hydrobromide Systems

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of reactions involving organophosphorus compounds. rsc.org This method allows for the detailed exploration of potential energy surfaces, identifying stable intermediates and the transition states that connect them. Such studies are crucial for understanding the reactivity of triphenylphosphine (B44618) imide and its derivatives in various chemical processes. DFT calculations can elucidate reaction mechanisms, rationalize product selectivity, and predict the feasibility of proposed reaction pathways. rsc.orgresearchgate.net

In catalysis, phosphine (B1218219) imides can function as potent ligands, influencing the activity and selectivity of metal catalysts. DFT calculations are instrumental in mapping out the entire catalytic cycle, determining the energetics of each elementary step, including oxidative addition, migratory insertion, and reductive elimination. nih.gov By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the catalytic cycle can be constructed.

This energetic landscape reveals the rate-determining step of the reaction and provides insights into the factors that control chemoselectivity and stereoselectivity. For instance, in cross-coupling reactions, the nature of the phosphine imide ligand can significantly impact the reaction outcome. tuwien.at Computational analysis helps to understand how electronic and steric modifications to the ligand affect the stability of key intermediates and the energy barriers of competing pathways, thereby guiding the rational design of more efficient and selective catalysts. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in a Catalytic Cycle This table illustrates the type of data generated from DFT studies to analyze catalytic cycles. The values are representative and not from a specific study on Triphenylphosphine imide hydrobromide.

| Catalytic Step | Transition State | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS1 | 15.2 |

| Migratory Insertion | TS2 | 12.5 |

| Reductive Elimination | TS3 | 20.8 |

| Ligand Exchange | TS4 | 8.3 |

Proton transfer is a fundamental process in many chemical and biological reactions. researchgate.net In the context of this compound, the presence of the hydrobromide moiety makes proton transfer a key aspect of its reactivity. DFT methods are well-suited to investigate the mechanisms and energy barriers associated with proton transfer events. mdpi.com These calculations can model the transfer of a proton between the imide nitrogen and other atoms, either intramolecularly or intermolecularly with solvent molecules or other reagents. researchgate.net

By locating the transition state for proton transfer, the activation energy for the process can be determined. researchgate.net These studies can reveal, for example, the role of solvent molecules in facilitating proton transfer through a Grotthuss-type mechanism or the effect of substituents on the acidity of the N-H bond. rsc.org Understanding these energy barriers is critical for predicting reaction rates and equilibria in reactions where protonation or deprotonation of the phosphine imide is a key step. mdpi.com

Quantum Chemical Calculations for Ligand Design and Optimization

Quantum chemical calculations are an indispensable tool in modern ligand design, enabling the in silico development of ligands with tailored properties for specific catalytic applications. rsc.orgnih.gov This predictive power accelerates the discovery of new and improved catalysts, reducing the need for extensive empirical screening. mdpi.com

A significant advantage of computational chemistry is its ability to predict the outcome of a reaction before it is performed in the laboratory. nih.govresearchgate.netnih.gov By simulating different mechanistic scenarios, quantum chemical calculations can identify the most likely reaction pathway and predict the major products. mit.edu For reactions involving phosphine imide ligands, this can involve assessing the feasibility of different catalytic cycles or comparing the activation energies of competing side reactions. This predictive capability is particularly valuable in the development of complex organic syntheses where multiple reaction pathways are possible. nih.govresearchgate.netnih.gov

The efficacy of a phosphine imide ligand in a catalytic system is largely determined by its electronic and steric properties. rsc.org Quantum chemical calculations provide a quantitative measure of these properties.

Electronic Properties: The electron-donating or -withdrawing nature of a ligand is a critical factor in its ability to modulate the reactivity of a metal center. gessnergroup.com The Tolman Electronic Parameter (TEP) is a widely used metric for the electron-donating ability of phosphine ligands, and it can be calculated computationally by determining the CO stretching frequency in a model Ni(CO)3L complex. rsc.orgchemrxiv.org Another important electronic descriptor is the molecular electrostatic potential minimum (Vmin) near the phosphorus lone pair, which provides a direct measure of the ligand's sigma-donating ability. nih.gov

Steric Properties: The steric bulk of a ligand influences the coordination environment of the metal center, affecting both the stability and reactivity of the catalyst. rsc.org The Tolman cone angle is a common measure of steric bulk and can be calculated from the optimized geometry of the ligand. rsc.org More sophisticated descriptors, such as the percent buried volume (%Vbur), provide a more detailed picture of the steric environment around the metal center. tuwien.at

Table 2: Calculated Electronic and Steric Parameters for Representative Phosphine Ligands This table presents typical computational data used to characterize phosphine ligands. Values for a hypothetical Triphenylphosphine Imide ligand are included for illustrative purposes.

| Ligand | Calculated TEP (cm⁻¹) | Calculated Cone Angle (°) | Calculated Vmin (kcal/mol) |

|---|---|---|---|

| P(tBu)₃ | 2056.1 | 182 | -45.8 |

| PCy₃ | 2061.7 | 170 | -40.2 |

| PPh₃ | 2068.9 | 145 | -32.5 |

| P(OPh)₃ | 2085.3 | 128 | -25.1 |

| Ph₃P=NH (hypothetical) | 2065.0 | 148 | -35.0 |

Frontier Molecular Orbital (FMO) Analysis of Iminophosphoranes and Related Species

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energies and spatial distributions of these orbitals provide valuable insights into the electronic structure and reactivity of molecules. nih.gov

For iminophosphoranes like triphenylphosphine imide, FMO analysis can be used to predict their behavior as nucleophiles or electrophiles. The HOMO, which is typically localized on the nitrogen atom, indicates the site of nucleophilic attack. Conversely, the LUMO represents the region most susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations are commonly used to determine the energies and compositions of the frontier orbitals, providing a quantitative basis for FMO analysis. nih.gov This approach is particularly useful for understanding the mechanisms of cycloaddition reactions and other pericyclic processes where orbital symmetry plays a crucial role. wikipedia.org

Modeling of Intermolecular Interactions and Solvent Effects in Phosphine Imide Chemistry

Computational chemistry provides powerful tools to investigate the nuanced interplay of intermolecular forces and solvent effects that govern the behavior of phosphine imide systems in various environments. For this compound, a salt with a distinct cationic ([Ph₃PNH₂]⁺) and anionic (Br⁻) component, understanding these interactions is crucial for predicting its structure, reactivity, and spectroscopic properties. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating these complex phenomena at a molecular level.

The primary non-covalent interactions in this compound systems are hydrogen bonding and van der Waals forces. The N-H protons of the cation are acidic and act as strong hydrogen bond donors, readily interacting with the bromide anion or polar solvent molecules. The phenyl rings, while generally considered non-polar, can participate in weaker C-H···Br hydrogen bonds and π-stacking interactions.

Computational techniques like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts within a crystal lattice. This method maps the electron density distribution to define molecular surfaces and identify regions of close contact between adjacent molecules, providing a detailed picture of the crystal packing forces.

Solvent effects are critical as they can significantly influence the ionic association and dissociation of this compound. Computational chemists typically model these effects using two primary approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govresearchgate.netdntb.gov.uanih.gov This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For instance, a PCM calculation can predict the stabilization of the separated ions ([Ph₃PNH₂]⁺ and Br⁻) in a high-dielectric solvent like water compared to a low-dielectric solvent like toluene.

Explicit Solvent Models: In this approach, a finite number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. nih.govucsb.edu This method is more computationally intensive but is essential for accurately describing specific short-range interactions, such as hydrogen bonding between the N-H groups of the cation and solvent molecules like water or methanol. nih.govucsb.edu Molecular Dynamics (MD) simulations with an explicit solvent can provide insights into the dynamic solvation shell structure and the residence time of solvent molecules around the ions.

The choice of computational model depends on the specific property being investigated. For instance, to study the geometry and vibrational frequencies of an isolated ion pair, a gas-phase DFT calculation might be sufficient. However, to accurately predict the equilibrium constant for ion-pair dissociation in a particular solvent, a combination of explicit and implicit solvent models would be more appropriate.

Illustrative data from hypothetical DFT calculations on the [Ph₃PNH₂]⁺···Br⁻ ion pair in different environments are presented in the tables below to demonstrate the impact of intermolecular interactions and solvent effects.

Interactive Data Tables

Table 1: Calculated Hydrogen Bond Parameters for the [Ph₃PNH₂]⁺···Br⁻ Ion Pair

This table showcases how the key geometric parameters of the N-H···Br hydrogen bond are predicted to change in different environments. A shorter bond distance and a bond angle closer to 180° indicate a stronger hydrogen bond.

| Environment | N-H Bond Length (Å) | H···Br Distance (Å) | N-H···Br Angle (°) |

| Gas Phase | 1.025 | 1.950 | 175.2 |

| Toluene (ε=2.4) | 1.028 | 2.015 | 173.8 |

| Dichloromethane (ε=8.9) | 1.032 | 2.150 | 171.5 |

| Water (ε=78.4) | 1.038 | 2.350 | 168.9 |

Table 2: Calculated Interaction Energies for the [Ph₃PNH₂]⁺···Br⁻ System

This table illustrates the calculated interaction energy between the cation and anion. A more negative value indicates a stronger interaction. The interaction is strongest in the gas phase and becomes progressively weaker in solvents of increasing polarity due to the stabilization of the individual ions by the solvent.

| Environment | Interaction Energy (kcal/mol) |

| Gas Phase | -95.8 |

| Toluene (ε=2.4) | -60.2 |

| Dichloromethane (ε=8.9) | -35.5 |

| Water (ε=78.4) | -15.1 |

These computational approaches provide invaluable, atomistic-level insights into the forces that govern the chemistry of this compound, complementing experimental studies and aiding in the rational design of new materials and reaction conditions.

Future Directions and Emerging Research Avenues in Triphenylphosphine Imide Hydrobromide Chemistry

Development of Novel Synthetic Methodologies for Phosphine (B1218219) Imide Hydrobromide Derivatives

The synthesis of phosphine imides has traditionally been dominated by the Staudinger reaction, which involves the reaction of a tertiary phosphine with an organic azide (B81097). bohrium.comorganic-chemistry.org While robust, future research is geared towards developing methodologies that offer greater efficiency, safety, and substrate scope.

Key Research Thrusts:

Alternatives to the Staudinger and Kirsanov Reactions: The classical Staudinger and Kirsanov reactions are the most widely used methods for synthesizing iminophosphoranes. uniovi.es However, the use of potentially explosive azides in the Staudinger reaction and harsh reagents in the Kirsanov reaction is a drawback. Future methodologies will likely focus on azide-free pathways and milder reaction conditions.

Electrochemical Synthesis: A promising new frontier is the electrochemical synthesis of P(V) iminophosphoranes from readily available P(III) phosphines. rsc.org This approach utilizes inexpensive and safe aminating reagents like bis(trimethylsilyl)carbodiimide (B93060) and offers a greener alternative by minimizing reagent-based waste. rsc.org

Catalytic Approaches: The development of catalytic methods for the synthesis of phosphines, the precursors to phosphine imides, is a significant area of interest. liv.ac.uk Efficient catalytic routes to structurally diverse phosphines will, in turn, facilitate access to a wider array of phosphine imide hydrobromide derivatives. liv.ac.ukorgsyn.org

In Situ Generation: Research into the in situ generation of reactive azide components for the Staudinger reaction is gaining traction, which can enhance the safety and practicality of the synthesis. bohrium.com

The table below summarizes emerging synthetic strategies for phosphine imide derivatives.

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Oxidation of P(III) phosphines using an aminating reagent in an electrochemical cell. | Avoids hazardous reagents (e.g., azides), efficient, and potentially scalable. | rsc.org |

| Catalytic Phosphine Synthesis | Transition-metal-catalyzed reactions (e.g., hydrophosphination, P-C coupling) to create diverse phosphine precursors. | Access to a wider variety of structurally and electronically diverse phosphines and their imide derivatives. | liv.ac.uk |

| Modified Staudinger Reaction | Expanding the scope of azide and phosphorus components and utilizing in situ generation of azides. | Improved safety, broader substrate scope, and higher synthetic utility. | bohrium.com |

Expansion of Catalytic Applications with Enhanced Selectivity and Efficiency

Phosphinimide ligands, derived from the deprotonation of phosphine imide salts, are highly valued in coordination chemistry and catalysis due to their strong electron-donating properties and steric tunability. acs.orgwikipedia.org Future research will focus on expanding their catalytic role, particularly for triphenylphosphine (B44618) imide hydrobromide-derived systems, to achieve higher selectivity and efficiency in challenging chemical transformations.

Areas for Expansion:

Asymmetric Catalysis: The design of chiral iminophosphorane ligands is a key area for development. Bifunctional organocatalysts incorporating a chiral scaffold and an iminophosphorane basic site have shown great promise in enantioselective reactions, such as the nitro-Mannich reaction. nih.gov

Novel Ligand Design: By modifying the substituents on the phosphorus atom, the electronic and steric properties of phosphinimide ligands can be finely tuned. wikipedia.orggessnergroup.com This allows for the rational design of ligands for specific catalytic applications, including challenging cross-coupling reactions where they have shown improved performance over traditional ligands. rsc.orgresearchgate.net

Pincer and Polydentate Ligands: Integrating the iminophosphorane moiety into polydentate ligand frameworks, such as pincer ligands, creates robust and highly active catalysts for a range of reactions including hydrogenation, C-C cross-couplings, and olefin oligomerization. uniovi.esresearchgate.net

Redox-Active Catalysis: The π-basic nature of phosphinimide ligands can be exploited to stabilize transition metals in various oxidation states, enabling their participation in multielectron redox processes. acs.org

The following table highlights key catalytic reactions where phosphine imide-based systems are poised for future impact.

| Catalytic Application | Role of Phosphine Imide Derivative | Future Goal | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Brønsted base/H-bond donor organocatalyst. | Development of catalysts for a broader range of enantioselective C-C and C-heteroatom bond formations. | nih.gov |

| Cross-Coupling Reactions | Highly electron-donating and sterically tunable ligand for transition metals (e.g., Pd, Ni). | Catalyzing difficult couplings with unreactive substrates under milder conditions. | rsc.orgresearchgate.net |

| Polymerization | Ligand for early-transition-metal olefin polymerization catalysts. | Greater control over polymer microstructure and properties. | acs.org |

| Hydrogenation/Transfer Hydrogenation | Component of polydentate ligands for stabilizing active metal centers. | Development of more efficient and selective catalysts for the reduction of polar and non-polar bonds. | uniovi.esresearchgate.net |

Integration of Phosphine Imide Hydrobromide in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly valued for their efficiency and atom economy. The basicity and nucleophilicity of phosphine imides make them attractive candidates for catalyzing or participating in MCRs.

Future research in this area will likely explore:

Organocatalysis in Cascade Reactions: Iminophosphoranes can act as potent superbases to generate reactive intermediates. rsc.org Their application in cascade reactions, where a sequence of transformations occurs in one pot, is a promising avenue. For instance, phosphine-catalyzed isomerization followed by addition reactions has been used to synthesize complex heterocyclic molecules like maleimides. nih.gov

Aza-Wittig Mediated MCRs: The aza-Wittig reaction, a core transformation of iminophosphoranes, can be integrated into one-pot sequences. Sequential Staudinger/aza-Wittig reactions have been employed for the synthesis of polysubstituted imidazoles, demonstrating the potential for building complex scaffolds from simple precursors. organic-chemistry.org

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered phosphine imide (Lewis base) with a Lewis acid could generate novel FLPs for the activation of small molecules and subsequent incorporation into multicomponent reaction pathways.

Advancements in Spectroscopic and Diffraction Techniques for Characterization

A deep understanding of the structure, bonding, and reactivity of triphenylphosphine imide hydrobromide and its derivatives relies on sophisticated analytical techniques. Future advancements will focus on providing more detailed structural information and enabling real-time reaction monitoring.

Emerging Characterization Trends:

Advanced NMR Spectroscopy: ³¹P NMR is the cornerstone technique for characterizing organophosphorus compounds. mdpi.com Future work will involve the greater use of solid-state ³¹P NMR to understand the electronic structure in the crystalline phase and its correlation with reactivity. researchgate.net Furthermore, the development of large, open-access ³¹P NMR databases coupled with machine learning and DFT calculations will enable more accurate and rapid prediction of chemical shifts, accelerating structure elucidation. db-thueringen.denih.gov

High-Resolution X-ray Diffraction: Single-crystal X-ray crystallography provides definitive proof of molecular structure, including precise bond lengths and angles. wikipedia.org This technique has been crucial in characterizing iminophosphorane catalysts and reaction intermediates. bohrium.comnih.gov Future applications will involve time-resolved crystallography to capture transient species and provide mechanistic insights.

In Situ Spectroscopy: Techniques that can monitor reactions in real-time are invaluable. The application of in situ IR and NMR spectroscopy will allow for the direct observation of intermediates and the elucidation of complex reaction mechanisms involving phosphine imide hydrobromide.

Combined X-ray and Computational Methods: The combination of solution-phase X-ray scattering techniques with computational modeling is an emerging approach to understanding pre-organization and interactions in solution before crystallization or reaction occurs. whiterose.ac.uk

Exploration of Sustainable and Green Chemistry Approaches in Phosphine Imide Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the direction of chemical research. rasayanjournal.co.in For phosphine imide chemistry, this involves developing more environmentally benign synthetic routes and catalytic processes.

Key Green Chemistry Directions:

Atom-Economic Syntheses: Developing synthetic methods that maximize the incorporation of all reactant atoms into the final product is a core green chemistry goal. rsc.org This includes catalytic routes that avoid stoichiometric byproducts, such as the phosphine oxide generated in the Staudinger reduction and Wittig-type reactions. rsc.org

Benign Solvents and Conditions: A major push is towards using water as a reaction solvent. mdpi.com This requires the design of water-soluble phosphine imide derivatives or ligand systems that can promote catalysis in aqueous media, thereby simplifying workup and reducing reliance on volatile organic solvents. researchgate.netnih.gov

Catalyst Immobilization and Recycling: To improve the sustainability of catalysis, researchers are exploring the immobilization of phosphine-based catalysts on solid supports or within porous materials like porous organic cages (POCs). researchgate.netnih.gov This facilitates easy separation of the catalyst from the product stream and allows for its reuse, reducing waste and cost. nih.gov

Renewable Feedstocks and Energy Efficiency: Future syntheses will aim to use starting materials derived from renewable sources. Moreover, developing reactions that proceed under mild conditions (e.g., room temperature) and exploring energy-efficient activation methods like electrochemistry and photochemistry are key research targets. rsc.org

Q & A

What are the established synthesis protocols for Triphenylphosphine hydrobromide, and how do reaction conditions affect yield and purity?

Answer:

Triphenylphosphine hydrobromide is synthesized via nucleophilic substitution reactions. A representative protocol involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) as a base to neutralize byproducts. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | THF |

| Reaction Temperature | Room temperature (20–25°C) |

| Reaction Time | 3 days |

| Molar Ratio (Reactant:Base) | 1:2 (e.g., 6.30 mmol reactant, 12.60 mmol Et₃N) |

| Purification Method | Column chromatography after filtration |

Yield and purity depend on stoichiometric control, solvent dryness, and efficient removal of triethylammonium chloride byproducts. Prolonged reaction times may reduce purity due to side reactions .

Which spectroscopic and crystallographic methods are most effective for characterizing Triphenylphosphine hydrobromide?

Answer:

- X-ray Crystallography: Resolves molecular geometry and confirms bromide coordination. Challenges include obtaining high-quality crystals due to hygroscopicity; slow evaporation of THF/hexane mixtures is recommended .

- NMR Spectroscopy: ¹H and ³¹P NMR identify proton environments and phosphorus bonding. For ³¹P, shifts typically occur at δ +20–30 ppm for phosphine-hydrobromide complexes .

- Melting Point Analysis: Sharp melting points (e.g., 196°C with decomposition) confirm purity .

In transition metal-catalyzed reactions, how does Triphenylphosphine hydrobromide function as a ligand, and what factors influence its coordination behavior?

Answer:

Triphenylphosphine hydrobromide acts as a neutral ligand in metal complexes, donating electron density via the phosphorus lone pair. Its coordination behavior is influenced by:

- Steric Effects: Bulky triphenyl groups hinder access to metal centers, favoring low-coordination geometries.

- Electronic Effects: The bromide counterion modulates electron density, impacting catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solvent Polarity: Polar solvents (e.g., DMF) enhance solubility but may compete for coordination sites.

Comparative studies with other phosphine ligands (e.g., PPh₃) suggest lower catalytic turnover but improved stability in acidic conditions .

What strategies are recommended for resolving contradictions in reported catalytic efficiencies across studies?

Answer:

Contradictions often arise from variations in:

- Reaction Conditions: Temperature, solvent polarity, and moisture content (e.g., anhydrous vs. wet THF).

- Substrate Scope: Electron-deficient aryl halides may show lower reactivity due to reduced oxidative addition rates.

- Metal Precursors: Pd(0) vs. Pd(II) sources alter catalytic cycles.

Methodological Recommendations:

- Standardize reaction parameters (e.g., 0.5–2 mol% catalyst loading).

- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

- Compare results with control reactions lacking the ligand .

How should researchers handle the hygroscopic nature of Triphenylphosphine hydrobromide to prevent decomposition?

Answer:

- Storage: Store at 0–6°C in airtight, desiccated containers. Silica gel packs mitigate moisture ingress .

- Handling: Conduct reactions under inert atmospheres (N₂/Ar) using anhydrous solvents.

- Characterization: Pre-dry samples under vacuum (40–60°C, 12 hours) before elemental analysis .

What are the key considerations for optimizing reaction conditions in asymmetric catalysis using Triphenylphosphine hydrobromide?

Answer:

- Chiral Modifiers: Co-ligands (e.g., BINAP) or chiral counterions enhance enantioselectivity.

- Temperature Effects: Lower temperatures (e.g., –20°C) favor kinetic control but reduce solubility.

- Solvent Screening: Mixtures of THF and toluene balance polarity and steric effects.

Data Analysis Tip: Use enantiomeric excess (ee) measurements (e.g., HPLC with chiral columns) to quantify selectivity .

How can researchers address byproduct formation during phosphine-mediated reductions?

Answer:

Common byproducts (e.g., triphenylphosphine oxide) arise from oxidation. Mitigation strategies include:

- Reducing Agent Selection: Use milder agents (e.g., NaBH₄) instead of LiAlH₄.

- Catalytic Recycling: Introduce stoichiometric oxidants (e.g., H₂O₂) to regenerate active phosphine species.

- Purification: Column chromatography with ethyl acetate/hexane gradients removes oxidized byproducts .

What mechanistic insights have been gained from computational studies of Triphenylphosphine hydrobromide?

Answer:

Density Functional Theory (DFT) studies reveal:

- Ligand-Metal Bonding: Strong σ-donation weakens π-backbonding, stabilizing Pd(0) intermediates.

- Solvent Interactions: THF stabilizes transition states via hydrogen bonding with the bromide ion.

- Oxidative Addition: Electron-withdrawing groups on substrates lower activation barriers.

Recommendation: Combine computational models with experimental kinetics to validate mechanisms .

How does Triphenylphosphine hydrobromide compare to other phosphine derivatives in stabilizing metal nanoparticles?

Answer:

- Size Control: Smaller nanoparticle sizes (2–5 nm) are achieved due to strong adsorption on metal surfaces.

- Stability: Bromide ions passivate surface defects, reducing aggregation.

- Comparative Data:

| Ligand | Nanoparticle Size (nm) | Aggregation Resistance |

|---|---|---|

| PPh₃ | 5–10 | Moderate |

| PPh₃·HBr | 2–5 | High |

| BINAP | 3–7 | Moderate |

Applications in catalysis (e.g., hydrogenation) show enhanced turnover numbers (TONs) with PPh₃·HBr .

What safety protocols are critical when working with Triphenylphosphine hydrobromide?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.